3-Acetyl-1-(3-methylphenyl)piperidin-2-one
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Overview
Description
3-Acetyl-1-(3-methylphenyl)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(3-methylphenyl)piperidin-2-one can be achieved through the asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. This involves the use of commercially available D-plenylglycinol and delta-valerolactone. During the alkylation process, the hydroxyl group can be protected or unprotected, resulting in different consumption of s-BuLi and leading to different diastereomeric excesses .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of high-performance liquid chromatography (HPLC) columns for purification. The overall yield of the synthesis can reach up to 91% with the hydroxyl group protected .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-(3-methylphenyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include s-BuLi for alkylation and tert-butyldimethylsil for hydroxyl protection .
Major Products
The major products formed from these reactions include different diastereoisomers of the compound, which can be separated completely and easily by flash chromatography .
Scientific Research Applications
3-Acetyl-1-(3-methylphenyl)piperidin-2-one has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other piperidine derivatives.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(3-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-protected 3-methylpiperidin-2-one: This compound is similar in structure and synthesis methods.
Piperidine derivatives: These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones.
Uniqueness
3-Acetyl-1-(3-methylphenyl)piperidin-2-one is unique due to its specific acetyl and methylphenyl substitutions, which confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-acetyl-1-(3-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C14H17NO2/c1-10-5-3-6-12(9-10)15-8-4-7-13(11(2)16)14(15)17/h3,5-6,9,13H,4,7-8H2,1-2H3 |
InChI Key |
WYVBUUOVVIUHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C |
Origin of Product |
United States |
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